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Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane
transporter primarily located on the apical membrane of renal proximal tubular cells. It plays a
major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream,
thereby regulating serum uric acid levels. Inhibition of URAT1 is a key therapeutic strategy for
the treatment of hyperuricemia and gout. URAT1 inhibitor 6, also identified as Compound 1h,
is a potent inhibitor of human URAT1 (hURAT1) with a reported half-maximal inhibitory
concentration (IC50) in the nanomolar range, making it a compound of significant interest for
drug development.

This document provides detailed protocols for the in vitro assessment of URAT1 inhibitor 6,
focusing on the widely used [**C]uric acid uptake assay in a human embryonic kidney
(HEK293) cell line stably expressing hURATL1.

Quantitative Data Summary

The inhibitory potency of URAT1 inhibitor 6 and reference compounds against hURAT1 is
summarized below. These values were determined using the [**C]uric acid uptake assay
detailed in this document.
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Fold Potency vs.

Fold Potency vs.

Compound IC50 (nM) .
Lesinurad Benzbromarone
URAT1 inhibitor 6
35 ~200x ~8x
(Compound 1h)
Lesinurad 7180 1x -
Benzbromarone 280 - 1x

Data compiled from

published research.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of URAT1 in renal uric acid reabsorption and the

workflow for the in vitro inhibition assay.

Renal Proximal Tubule Lumen (Urine)

Uric Acid .
Reabsorption 4

Proximal Tubule Epithelial Cell

Uric Acid

Bloodstream

Efflux
3 GLUT9 =>|  Uric Acid

Inhibition

URAT1 Inhibitor 6

3
URAT1 (SLC22A12)
- Exchange ~ V.

Anion
(e.g., Lactate)

Click to download full resolution via product page

Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibition.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6017028/
https://www.benchchem.com/product/b10861537?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Cell Culture
HEK293 cells stably expressing hURAT1 are seeded in 24-well plates.

2. Pre-incubation
Cells are washed and pre-incubated with buffer.

3. Inhibition Step
Incubate cells with various concentrations of URAT1 inhibitor 6.

4. Uric Acid Uptake

Add [**C]uric acid and incubate for a defined period.

5. Termination and Lysis
Wash cells with ice-cold buffer to stop uptake and lyse the cells.

6. Measurement

Quantify intracellular radioactivity using a liquid scintillation counter.

7. Data Analysis
Calculate IC50 values using non-linear regression.

Click to download full resolution via product page

Caption: Workflow for the [**C]uric acid uptake inhibition assay.

Experimental Protocols
Cell Culture and Plating

This protocol describes the maintenance and preparation of the hURAT1-expressing HEK293
cell line for the assay.
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e Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid
containing the full-length human URAT1 (SLC22A12) cDNA. A mock-transfected HEK293
cell line (containing the empty vector) should be used as a negative control.

e Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS), 100 U/mL penicillin, 100 pg/mL streptomycin, and a selection antibiotic
(e.g., 500 pg/mL G418) to maintain stable expression.

o Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO-.

e Plating for Assay:
o Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
o Trypsinize the cells and resuspend them in fresh culture medium.

o Seed the hURAT1-HEK?293 cells and mock-transfected cells into 24-well plates at a
density of 2 x 10° cells per well.

o Incubate for 24-48 hours to allow for cell adherence and formation of a confluent
monolayer.

[*4C]Uric Acid Uptake Inhibition Assay

This protocol details the steps to determine the IC50 value of URAT1 inhibitor 6.
o Materials:

o [8-1*C]Uric Acid (specific activity: 40-60 mCi/mmol)

o Unlabeled Uric Acid

o URAT1 inhibitor 6 (Compound 1h)

o Reference inhibitors (Lesinurad, Benzbromarone)

o HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NacCl, 5 mM KCI, 1 mM MgClz,
1.8 mM CaClz, pH 7.4
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o Ice-cold HBS for washing
o Cell Lysis Buffer: 0.1 N NaOH with 1% SDS

o Liquid Scintillation Cocktail

e Procedure:

o Preparation of Reagents:

» Prepare a stock solution of URAT1 inhibitor 6 and reference compounds in DMSO.

» Prepare serial dilutions of the inhibitors in HBS. The final DMSO concentration in the
assay should be <0.5%.

» Prepare the uptake solution by mixing [**C]uric acid with unlabeled uric acid in HBS to a
final concentration of 20 uM.

o Assay Execution:

Aspirate the culture medium from the 24-well plates.
» Wash the cell monolayers twice with 500 L of pre-warmed HBS (37°C).

» Add 200 pL of HBS containing the desired concentration of URAT1 inhibitor 6 (or
reference compound/vehicle control) to each well.

» Pre-incubate the plates at 37°C for 10-15 minutes.

» Initiate the uptake reaction by adding 200 L of the pre-warmed [**C]uric acid uptake
solution to each well (final volume 400 pL).

= Incubate at 37°C for 5 minutes.
o Termination and Lysis:
» Terminate the uptake by rapidly aspirating the solution.

» Immediately wash the cells three times with 500 pL of ice-cold HBS.
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s Lyse the cells by adding 300 pL of Cell Lysis Buffer to each well and incubating at room
temperature for 30 minutes with gentle shaking.

o Quantification:

» Transfer the cell lysate from each well to a liquid scintillation vial.

= Add 4 mL of liquid scintillation cocktail to each vial.

» Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
o Protein Normalization (Optional but Recommended):

» |n a parallel plate, lyse the cells and determine the total protein content per well using a
standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

Data Analysis

e Calculation of Inhibition:

o The percentage of inhibition for each concentration of the test compound is calculated
using the following formula: % Inhibition = 100 * (1 - (U - Uo) / (Uc - Uo)) Where:

» U = Radioactivity in hURAT1-HEK293 cells with the test compound.

» Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle

control).
» Uo = Radioactivity in mock-transfected cells (background).
e |C50 Determination:
o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with a
variable slope using a suitable software package (e.g., GraphPad Prism) to determine the
IC50 value.[1]

o All experiments should be performed in triplicate to ensure reproducibility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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